[Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid
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Overview
Description
[Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid is a compound of interest in various fields of chemistry and biology due to its unique structural features and potential applications. The compound contains a cyclopropyl group, a piperidine ring, and an amino-acetic acid moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of a suitable alkene, followed by functional group transformations to introduce the piperidine and amino-acetic acid moieties. The cyclopropanation can be achieved using reagents such as diazomethane or Simmons-Smith reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic systems and continuous flow processes to enhance efficiency and scalability. The choice of catalysts and reaction conditions is crucial to minimize by-products and achieve the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions
[Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides to modify the cyclopropyl or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride
Nucleophiles: Alkyl halides, amines, alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
[Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can impose conformational constraints, enhancing binding affinity and selectivity. The piperidine ring may interact with hydrophobic pockets, while the amino-acetic acid moiety can form hydrogen bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-containing compounds: These include various natural products and synthetic analogs with cyclopropyl groups.
Piperidine derivatives: Compounds with piperidine rings, such as piperine and piperidine-based pharmaceuticals.
Amino-acetic acid derivatives: Glycine and its analogs, which share the amino-acetic acid moiety
Uniqueness
[Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid is unique due to the combination of its cyclopropyl, piperidine, and amino-acetic acid groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-[cyclopropyl-[(3S)-1-methylpiperidin-3-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-12-6-2-3-10(7-12)13(8-11(14)15)9-4-5-9/h9-10H,2-8H2,1H3,(H,14,15)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFPCSRWYKMPSD-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)N(CC(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H](C1)N(CC(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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